4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid
Description
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is a synthetic amide derivative characterized by a butanoic acid backbone linked to a 3-ethynylphenyl group via an amide bond. The ethynyl (–C≡CH) substituent confers unique electronic and steric properties, distinguishing it from related compounds. The compound’s synthesis typically involves reactions between succinic anhydride and substituted anilines, a method shared with many analogs .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(3-ethynylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h1,3-5,8H,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
YDUYBQIPWBHCFY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-ethynylaniline, which is then subjected to a series of reactions to introduce the butanoic acid moiety. The key steps in the synthesis include:
Preparation of 3-Ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Amide Bond: The 3-ethynylaniline is then reacted with succinic anhydride to form the corresponding amide intermediate.
Hydrolysis: The amide intermediate is hydrolyzed under acidic or basic conditions to yield 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce primary or secondary alcohols.
Scientific Research Applications
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in substituent groups on the phenyl ring and the butanoic acid backbone. These modifications influence electronic distribution, hydrogen-bonding capacity, and steric effects.
Physicochemical Properties
Substituents significantly impact melting points, solubility, and thermal stability:
- Melting/Decomposition Points :
- Nitro-substituted analogs exhibit higher decomposition temperatures (252–255°C) due to resonance stabilization .
- Methoxy-substituted compounds show moderate m.p. (188–190°C), attributed to hydrogen-bonding networks .
- Ethynyl derivatives may have lower thermal stability due to alkyne reactivity, though direct data are unavailable.
- Solubility : Carboxylic acid and amide groups confer hydrophilicity, but bulky substituents (e.g., cyclohexyl in Esfar) reduce aqueous solubility .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- Ethynyl protons appear as singlets at ~2.5–3.5 ppm (¹H) . – Methoxy groups resonate at ~3.7–3.8 ppm (¹H) and 56 ppm (¹³C) .
Biological Activity
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and biological interactions is crucial for advancing research and development in pharmacology.
- Molecular Formula: C12H13NO3
- Molecular Weight: 219.24 g/mol
- IUPAC Name: 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Its ethynyl group enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with cellular components.
Antiproliferative Effects
Research indicates that 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid possesses antiproliferative properties against various cancer cell lines. In vitro studies have shown significant growth inhibition in pancreatic cancer cells, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as AMPK activation.
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it demonstrates inhibitory effects on enzymes linked to cancer metabolism, which could be leveraged for therapeutic purposes in oncology.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : To evaluate the antiproliferative effects on pancreatic cancer cells.
- Method : Cell viability assays were conducted using various concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
-
Enzyme Interaction Analysis :
- Objective : To assess the inhibitory potential against specific metabolic enzymes.
- Method : Enzyme assays were performed to determine the kinetics of inhibition.
- Results : The compound exhibited competitive inhibition with Ki values indicating strong binding affinity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodology : The compound’s synthesis can be adapted from analogous fluorophenyl derivatives. For instance, Knoevenagel condensation between 3-ethynylbenzaldehyde and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) forms the α,β-unsaturated ketone intermediate. Subsequent hydrolysis and decarboxylation yield the target compound. Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to ethyl acetoacetate) and reaction time (6–8 hours at 80°C) improves yield. Purification via recrystallization (ethanol/water) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Ethynyl group stability requires inert atmospheres (N₂/Ar) to prevent polymerization .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the structure and purity of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid?
- NMR Analysis :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to ketone), δ 7.2–7.8 ppm (aromatic protons from ethynylphenyl group), and δ 12.1 ppm (carboxylic acid proton). The ethynyl proton appears as a singlet at δ 3.1 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) at ~170–175 ppm, ethynyl carbons at ~75–85 ppm (sp-hybridized), and aromatic carbons at 120–140 ppm .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular docking) predict the reactivity and biological interactions of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to analyze intramolecular interactions (e.g., hydrogen bonding between the amide N-H and ketone O). HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential. Electrostatic potential maps identify nucleophilic/electrophilic sites for derivatization .
- Molecular Docking : Use AutoDock Vina to predict binding to targets like KYN-3-OHase (IC₅₀ ~12.5 µM for fluorophenyl analogs). Dock the ethynyl group into hydrophobic pockets, and the carboxylic acid into polar regions .
Q. How can researchers resolve discrepancies in biological activity data observed for derivatives across different assay systems?
- Assay-Specific Factors :
- Enzyme Assays : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C). Fluorophenyl analogs show variable activity (e.g., 12.5 µM vs. 15.0 µM) due to buffer ionic strength or cofactor availability .
- Cell-Based Assays : Account for membrane permeability (logP ~1.5–2.0) and efflux pumps (e.g., P-glycoprotein inhibition with verapamil) .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of activity differences across ≥3 independent replicates .
Q. What are the best practices for designing SAR studies to elucidate the pharmacophore of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid?
- Derivative Synthesis : Modify substituents systematically:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
